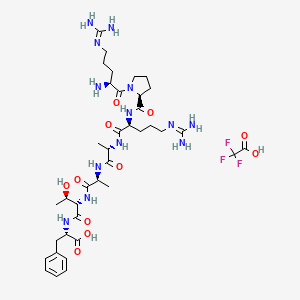

Akt/SKG Substrate Peptide (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le peptide de substrat Akt/SKG (acide trifluoroacétique) est synthétisé en utilisant la synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance. Le processus implique les étapes suivantes :

Attachement du premier acide aminé : à une résine solide.

Déprotection : du groupe réactif de l'acide aminé.

Couplage : du prochain acide aminé en utilisant un réactif de couplage.

Répétition : des étapes de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.

Clivage : du peptide de la résine et purification

Méthodes de production industrielle

En milieu industriel, la synthèse du peptide de substrat Akt/SKG (acide trifluoroacétique) suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour accroître l'efficacité et la constance. Le peptide est ensuite purifié par chromatographie liquide haute performance et lyophilisé pour le stockage .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide de substrat Akt/SKG (acide trifluoroacétique) subit principalement des réactions de phosphorylation lorsqu'il est utilisé comme substrat pour la protéine kinase B. Il ne subit pas de réactions d'oxydation, de réduction ou de substitution dans des conditions expérimentales typiques .

Réactifs et conditions courants

La phosphorylation du peptide de substrat Akt/SKG (acide trifluoroacétique) est généralement réalisée en présence d'adénosine triphosphate et d'ions magnésium, qui sont des cofacteurs essentiels à l'activité de la kinase. La réaction est réalisée dans une solution tamponnée à un pH physiologique .

Principaux produits

Le principal produit de la réaction de phosphorylation est la forme phosphorylée du peptide de substrat Akt/SKG (acide trifluoroacétique), qui peut être détectée et quantifiée en utilisant des techniques telles que la spectrométrie de masse ou le Western blotting .

Applications De Recherche Scientifique

Le peptide de substrat Akt/SKG (acide trifluoroacétique) est largement utilisé en recherche scientifique en raison de sa spécificité en tant que substrat pour la protéine kinase B. Ses applications incluent :

Biochimie : Étudier l'activité et la régulation de la protéine kinase B.

Biologie cellulaire : Enquêter sur les voies de signalisation impliquant la protéine kinase B.

Médecine : Explorer le rôle de la protéine kinase B dans des maladies telles que le cancer et le diabète.

Développement de médicaments : Criblage d'inhibiteurs ou d'activateurs de la protéine kinase B .

Mécanisme d'action

Le peptide de substrat Akt/SKG (acide trifluoroacétique) exerce ses effets en servant de substrat pour la protéine kinase B. Lorsque la protéine kinase B est activée, elle phosphoryle le peptide à des résidus sérine ou thréonine spécifiques. Cet événement de phosphorylation peut être utilisé pour mesurer l'activité de la protéine kinase B et pour étudier sa régulation et sa fonction dans divers processus cellulaires .

Mécanisme D'action

Akt/SKG Substrate Peptide (trifluoroacetic acid) exerts its effects by serving as a substrate for protein kinase B. When protein kinase B is activated, it phosphorylates the peptide at specific serine or threonine residues. This phosphorylation event can be used to measure the activity of protein kinase B and to study its regulation and function in various cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide de substrat de la protéine kinase B : Fonction similaire, mais peut différer en termes de séquence et de sites de phosphorylation.

Peptide de substrat de la protéine kinase activée par le mitogène : Utilisé pour étudier l'activité de la protéine kinase activée par le mitogène.

Peptide de substrat de la protéine ribosomale S6 kinase p70 : Spécifique à la protéine ribosomale S6 kinase p70

Unicité

Le peptide de substrat Akt/SKG (acide trifluoroacétique) est unique en raison de sa spécificité pour la protéine kinase B et de sa résistance à la phosphorylation par d'autres kinases telles que la protéine ribosomale S6 kinase p70 et la protéine kinase 1 activée par le mitogène. Cette spécificité en fait un outil précieux pour étudier l'activité de la protéine kinase B sans interférence d'autres kinases .

Propriétés

Formule moléculaire |

C38H60F3N13O11 |

|---|---|

Poids moléculaire |

932.0 g/mol |

Nom IUPAC |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C36H59N13O9.C2HF3O2/c1-19(28(51)44-20(2)29(52)48-27(21(3)50)32(55)47-25(34(57)58)18-22-10-5-4-6-11-22)45-30(53)24(13-8-16-43-36(40)41)46-31(54)26-14-9-17-49(26)33(56)23(37)12-7-15-42-35(38)39;3-2(4,5)1(6)7/h4-6,10-11,19-21,23-27,50H,7-9,12-18,37H2,1-3H3,(H,44,51)(H,45,53)(H,46,54)(H,47,55)(H,48,52)(H,57,58)(H4,38,39,42)(H4,40,41,43);(H,6,7)/t19-,20-,21+,23-,24-,25-,26-,27-;/m0./s1 |

Clé InChI |

LSVWDLPDNRWKJN-HYLJHJMJSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)

![N-[4-[(2,4-difluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12417535.png)

![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)